4-Bromo-3-cyclopropoxy-N-methylbenzamide
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Overview
Description
4-Bromo-3-cyclopropoxy-N-methylbenzamide is a chemical compound with the molecular formula C11H12BrNO2 It is a derivative of benzamide, featuring a bromine atom at the 4-position, a cyclopropoxy group at the 3-position, and a methyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-cyclopropoxy-N-methylbenzamide typically involves the following steps:
Bromination: The starting material, 3-cyclopropoxybenzoic acid, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.
Amidation: The brominated intermediate is then reacted with N-methylamine under appropriate conditions to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-cyclopropoxy-N-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced forms of the benzamide.
Hydrolysis: 3-cyclopropoxybenzoic acid and N-methylamine.
Scientific Research Applications
4-Bromo-3-cyclopropoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyclopropoxy-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-cyclopropyl-3-methoxybenzamide: Similar structure but with a methoxy group instead of a cyclopropoxy group.
4-Bromo-N-methylbenzamide: Lacks the cyclopropoxy group.
4-Bromo-3-methylbenzonitrile: Contains a nitrile group instead of the amide group.
Uniqueness
4-Bromo-3-cyclopropoxy-N-methylbenzamide is unique due to the presence of both the cyclopropoxy and N-methyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C11H12BrNO2 |
---|---|
Molecular Weight |
270.12 g/mol |
IUPAC Name |
4-bromo-3-cyclopropyloxy-N-methylbenzamide |
InChI |
InChI=1S/C11H12BrNO2/c1-13-11(14)7-2-5-9(12)10(6-7)15-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,14) |
InChI Key |
ULVDDPNRULSWNF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)Br)OC2CC2 |
Origin of Product |
United States |
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